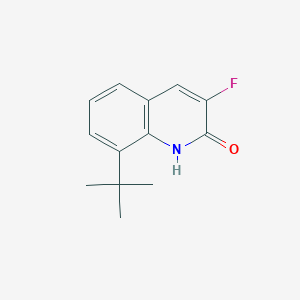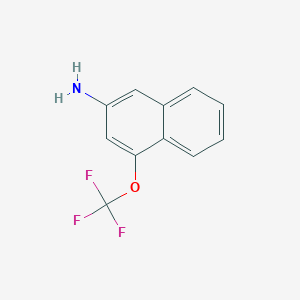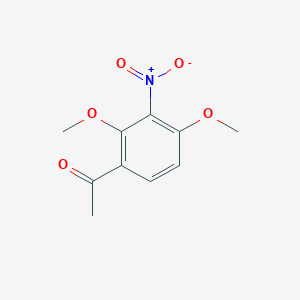
8-Tert-butyl-3-fluoro-2-hydroxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Tert-butyl-3-fluoro-2-hydroxyquinoline is a chemical compound with the molecular formula C13H14FNO and a molecular weight of 219.25 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a tert-butyl group at the 8th position, a fluorine atom at the 3rd position, and a hydroxyl group at the 2nd position of the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Tert-butyl-3-fluoro-2-hydroxyquinoline can be achieved through various synthetic routes. One common method involves the alkylation of 8-hydroxyquinoline with tert-butyl bromide in the presence of a base, followed by fluorination at the 3rd position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) . The reaction conditions typically involve the use of an organic solvent like dichloromethane and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-Tert-butyl-3-fluoro-2-hydroxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2nd position can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The fluorine atom at the 3rd position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Tert-butyl-3-fluoro-2-hydroxyquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Derivatives of this compound are being explored for their potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Tert-butyl-3-fluoro-2-hydroxyquinoline involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 2nd position can form hydrogen bonds with biological molecules, enhancing its binding affinity. The fluorine atom at the 3rd position can increase the compound’s lipophilicity, facilitating its penetration through cell membranes. The tert-butyl group at the 8th position can provide steric hindrance, influencing the compound’s overall reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: Lacks the tert-butyl and fluorine substituents, making it less lipophilic and potentially less biologically active.
3-Fluoro-8-hydroxyquinoline: Similar to 8-Tert-butyl-3-fluoro-2-hydroxyquinoline but lacks the tert-butyl group, which may affect its steric properties and reactivity.
8-Tert-butyl-2-hydroxyquinoline: Lacks the fluorine atom, which may reduce its lipophilicity and biological activity.
Uniqueness
This compound is unique due to the combination of the tert-butyl, fluorine, and hydroxyl groups, which confer distinct chemical and biological properties. The presence of these substituents can enhance the compound’s stability, reactivity, and potential therapeutic applications .
Propriétés
Numéro CAS |
518070-27-4 |
|---|---|
Formule moléculaire |
C13H14FNO |
Poids moléculaire |
219.25 g/mol |
Nom IUPAC |
8-tert-butyl-3-fluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C13H14FNO/c1-13(2,3)9-6-4-5-8-7-10(14)12(16)15-11(8)9/h4-7H,1-3H3,(H,15,16) |
Clé InChI |
OITVDLGHQNMTLY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC2=C1NC(=O)C(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate](/img/structure/B11882589.png)






![Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11882645.png)
![8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one](/img/structure/B11882652.png)



![Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B11882681.png)
